Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Description
Properties
Molecular Formula |
C10H10ClN3O3 |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-14-7(8(6)16-2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 |
InChI Key |
ICUJEERHNNTKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1OC)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound Structure and Challenges in Synthesis
The compound contains:
- A fused pyrrolo[2,1-f]triazine ring system.
- A chlorine substituent at the 4-position.
- A methoxy group at the 5-position.
- An ethyl ester at the 6-position.
The synthetic challenge lies in constructing the fused heterocycle while introducing the chloro and methoxy substituents regioselectively and installing the carboxylate ester functionality without side reactions.
General Synthetic Strategy
The preparation typically follows these stages:
- Construction of the pyrrolo[2,1-f]triazine core.
- Introduction of the methoxy group at the 5-position.
- Selective chlorination at the 4-position.
- Esterification or introduction of the ethyl carboxylate group at the 6-position.
Chlorination and Esterification Techniques
From related pyrazole and pyrrolo-triazine chemistry (CN106187894A), chlorination at the 4-position can be achieved by:
- Reacting the precursor heterocycle with hydrochloric acid and hydrogen peroxide in an organic solvent such as dichloroethane.
- Controlled dropwise addition of hydrogen peroxide at temperatures between 20–30 °C, followed by incubation at elevated temperatures (50–70 °C) to complete chlorination.
- Work-up includes washing with sodium sulfite, sodium carbonate, and water to purify the chlorinated product.
Esterification to form the ethyl carboxylate is often performed by:
- Starting from the corresponding carboxylic acid or acid intermediate.
- Using ethylating agents or direct esterification under acidic or catalytic conditions.
The patent describes molar ratios and conditions for chlorination with hydrochloric acid (35–40% mass concentration) and hydrogen peroxide (30–40%) in dichloroethane, with molar ratios of heterocycle: solvent: HCl: H2O2 approximately 1:(11–14):(1–1.5):(1.1–1.6).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Hydrochloric acid (35–40%), hydrogen peroxide (30–40%), dichloroethane solvent | 20–30 (addition), 50–70 (incubation) | 1–2 h addition, 5–7 h incubation | Not specified | Controlled dropwise addition; washing and drying post-reaction |
| Esterification | Ethyl alcohol or ethylating agent, acid catalyst | Reflux or mild heating | Several hours | Variable | Typically performed after ring construction |
Intermediate Preparation and Cyclization
From related heterocyclic syntheses (e.g., 5-methoxy-1H-pyrrolo[2,3-c]pyridine), the methoxy-substituted pyrrole ring can be constructed via:
- Cyclization of substituted pyridinyl amines with copper(I) iodide catalyst in N,N-dimethylformamide (DMF) under reflux.
- Use of dimethylformamide dimethyl acetal and palladium-catalyzed hydrogenation steps to achieve ring closure and functionalization.
These methods provide insight into preparing the methoxy-substituted pyrrolo ring system, which is a key substructure of the target compound.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Construction of pyrrolo-triazine core | Suitable amine and triazine precursors, copper(I) iodide, DMF | Reflux in DMF | Formation of fused heterocycle |
| 2 | Introduction of methoxy group | Methoxylation reagents or starting materials with methoxy substitution | Controlled heating | Methoxy substitution at 5-position |
| 3 | Chlorination at 4-position | HCl, H2O2, dichloroethane | 20–70 °C, several hours | Selective chlorination at 4-position |
| 4 | Esterification at 6-position | Ethanol or ethylating agent, acid catalyst | Reflux or mild heating | Formation of ethyl carboxylate ester |
Analytical and Purification Notes
- After chlorination, the reaction mixture is typically washed sequentially with sodium sulfite (to remove residual oxidants), sodium carbonate (to neutralize acids), and water.
- Drying agents such as anhydrous sodium sulfate are used before solvent removal.
- Purification may involve crystallization or chromatographic methods to isolate the pure ethyl 4-chloro-5-methoxypyrrolo[2,1-F]triazine-6-carboxylate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for base-catalyzed substitutions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and solvents like dioxane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,1-F][1,2,4]triazine derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can disrupt signaling pathways involved in cancer cell proliferation . The compound’s structure allows it to form stable interactions with the enzyme, making it an effective inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares key analogs based on substituents at positions 4 and 5:
Key Observations:
- Electronic Effects : Chlorine (electron-withdrawing) at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions, whereas methoxy (electron-donating) enhances resonance stability .
- Steric Impact : Bulkier substituents (e.g., isopropyl at position 5) reduce solubility in polar solvents but improve lipophilicity, critical for membrane permeability in drug candidates .
- Safety Profiles : Chloro-methyl derivatives (e.g., CAS 427878-41-9) exhibit higher acute toxicity (H302) compared to methoxy analogs, which are less reactive .
Biological Activity
Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C₉H₈ClN₃O₃
- CAS Number : 900795-35-9
The unique configuration of the pyrrolo-triazine moiety contributes to its biological properties.
Anticancer Properties
Research indicates that pyrrole derivatives, including this compound, exhibit promising anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The antiproliferative effects were evaluated using assays such as the resazurin assay, which measures cellular viability and proliferation.
Table 1: Antiproliferative Activity of this compound
The mechanism by which this compound exerts its anticancer effects involves modulation of apoptotic pathways. Studies have shown that this compound can activate caspase enzymes leading to apoptosis in cancer cells. The compound's interaction with specific molecular targets such as protein kinases has been suggested as a potential pathway for its anticancer activity.
Anti-inflammatory Activity
In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. Research has indicated that this compound can inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models.
Table 2: Anti-inflammatory Effects of this compound
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered at varying doses over a period of four weeks.
Case Study 2: In Vivo Anti-inflammatory Assessment
In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to untreated controls. The results suggest that this compound may be effective in managing inflammatory conditions.
Q & A
Basic: What are the key synthetic strategies for Ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization reactions and functional group transformations. For example, a bicyclic intermediate can be generated via cyclization of ethyl 2-acetyl-3-(dimethylamino)acrylate with a cyanoacetamide derivative under reflux in polar aprotic solvents (e.g., DMF). Subsequent chlorination with POCl₃ at elevated temperatures (e.g., 165°C) introduces the chloro group at the 4-position . Key factors include:
- Solvent choice : DMF enhances cyclization efficiency but may require strict anhydrous conditions.
- Temperature control : Overheating during chlorination can lead to byproducts like dealkylated esters.
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) may improve regioselectivity in Dimroth rearrangements .
Advanced: How can researchers optimize the Dimroth rearrangement in the synthesis of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives?
The Dimroth rearrangement is critical for converting amidine intermediates into triazine rings. Optimization strategies include:
- pH modulation : Conducting the reaction in mildly acidic conditions (pH 5–6) to stabilize reactive intermediates .
- Temperature gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions like hydrolysis of the ester group.
- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 4) accelerate rearrangement by increasing electrophilicity at the reaction center .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C5 and chloro at C4) and detects tautomeric forms .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 285.0423 for C₁₁H₁₁ClN₃O₃) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1680 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .
Advanced: How do structural modifications at the 4- and 6-positions of the pyrrolotriazine core influence antiproliferative activity against EGFR-expressing cell lines?
- 4-position : Chloro substituents enhance activity by increasing electrophilicity, enabling covalent interactions with EGFR’s cysteine residues. Replacing Cl with bulkier groups (e.g., 3-ethynylphenylamino) improves selectivity for mutant EGFR .
- 6-position : Ester-to-carboxylic acid conversion (via hydrolysis) boosts solubility and bioavailability, as seen in compound 8a (IC₅₀ = 21.98 μM in A431 cells) .
- Methodological note : Use MTT assays with isogenic EGFR wild-type vs. mutant cell lines to isolate structure-activity relationships (SAR) .
Advanced: What methodologies are recommended for resolving contradictions in biological activity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP450 assays) to identify discrepancies caused by rapid in vivo degradation .
- Proteomic mapping : Use affinity chromatography or SPR to confirm target engagement in complex biological matrices.
- Dose-response normalization : Adjust in vitro IC₅₀ values using physiologically based pharmacokinetic (PBPK) modeling to align with in vivo efficacy thresholds .
Advanced: How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Model transition states for SNAr reactions at C4-Cl to predict substitution rates with amines or thiols. Electron-deficient aromatic rings (HOMO < −6 eV) favor nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., EGFR’s ATP-binding pocket) to prioritize substituents for synthesis .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic liabilities early in design .
Advanced: What are the critical considerations for scaling up synthesis from milligram to gram scale?
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) to improve throughput .
- Reaction vessel design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., POCl₃ reactions) .
- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring to detect intermediates and ensure reproducibility .
Advanced: How does the electronic nature of substituents at the 5-methoxy position affect stability and reactivity?
- Electron-donating groups (e.g., methoxy) : Increase ring electron density, slowing electrophilic substitution but enhancing π-stacking in crystal lattices .
- Electron-withdrawing groups (e.g., nitro) : Improve oxidative stability but may reduce solubility.
- Experimental validation : Use Hammett σ constants to correlate substituent effects with reaction rates in SNAr or cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
